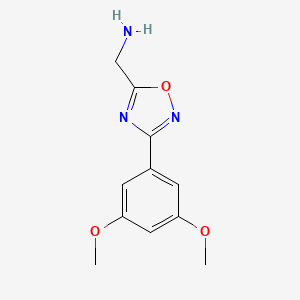![molecular formula C18H18O4 B14133623 4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde CAS No. 87367-66-6](/img/structure/B14133623.png)
4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a butane-1,3-diylbis(oxy) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with dibromoalkane under basic conditions. A common method includes the use of potassium carbonate (K2CO3) and a catalytic amount of 18-crown-6 ether in acetone, refluxed under nitrogen for several hours . The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the desired dialdehyde.
Industrial Production Methods
While specific industrial production methods for 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Condensation Reactions: It can react with indoles to form bis(indolyl)methanes under solvent-free conditions with benzylsulfamic acid as a catalyst.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
Bis(indolyl)methanes: Formed through condensation reactions with indoles.
Carboxylic Acids: Resulting from oxidation of the aldehyde groups.
Alcohols: Produced by the reduction of the aldehyde groups.
科学研究应用
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in forming Schiff bases for metal ion adsorption.
作用机制
The mechanism of action of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde involves its ability to form Schiff bases with amines. This reaction is facilitated by the presence of aldehyde groups, which react with primary amines to form imines. These Schiff bases can then interact with metal ions, making the compound useful in metal ion adsorption studies .
相似化合物的比较
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with a propane linkage instead of butane.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Features an ethane linkage, leading to different chemical properties.
Uniqueness
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is unique due to its specific butane-1,3-diylbis(oxy) linkage, which influences its reactivity and the types of materials it can form. This structural feature allows for distinct interactions in both organic synthesis and materials science applications.
属性
CAS 编号 |
87367-66-6 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
4-[3-(4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c1-14(22-18-8-4-16(13-20)5-9-18)10-11-21-17-6-2-15(12-19)3-7-17/h2-9,12-14H,10-11H2,1H3 |
InChI 键 |
ZCIHZLNMNRHHMR-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC1=CC=C(C=C1)C=O)OC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


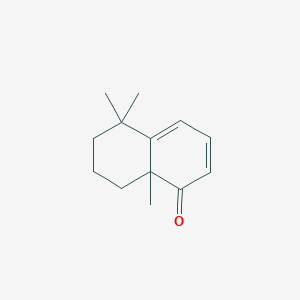

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
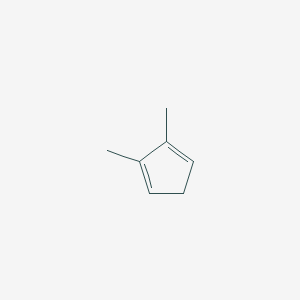

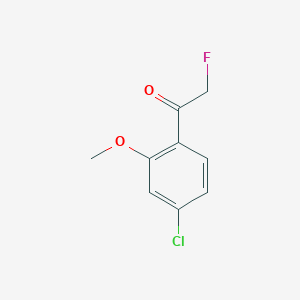




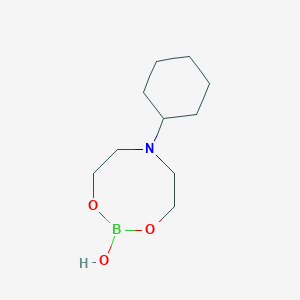
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
